

Technical Guide: 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

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Compound of Interest

Compound Name: 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No.: B139116

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CAS Number: 129765-95-3

This technical guide provides a comprehensive overview of **3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid**, a key building block in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Compound Identification and Properties

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, also known as N-Boc-3-amino-3-methylbutanoic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a valuable reagent for the controlled, stepwise synthesis of peptides and other complex molecules.^{[1][2]} This protection prevents unwanted side reactions at the amino group while allowing the carboxylic acid moiety to participate in coupling reactions.^[1]

Table 1: Physicochemical Properties of **3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid**

Property	Value	References
CAS Number	129765-95-3	[1] [3]
Molecular Formula	C10H19NO4	[1]
Molecular Weight	217.27 g/mol	[1]
IUPAC Name	3-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid	
Appearance	White powder	[1]
Purity	≥95%	[1]
Storage Temperature	Refrigerator (0-8 °C)	[1]

Experimental Protocols

Synthesis of 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

The synthesis of the title compound is typically achieved through the N-protection of the corresponding free amino acid, 3-amino-3-methylbutanoic acid, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard procedure for introducing the Boc protecting group onto an amino function.

Materials:

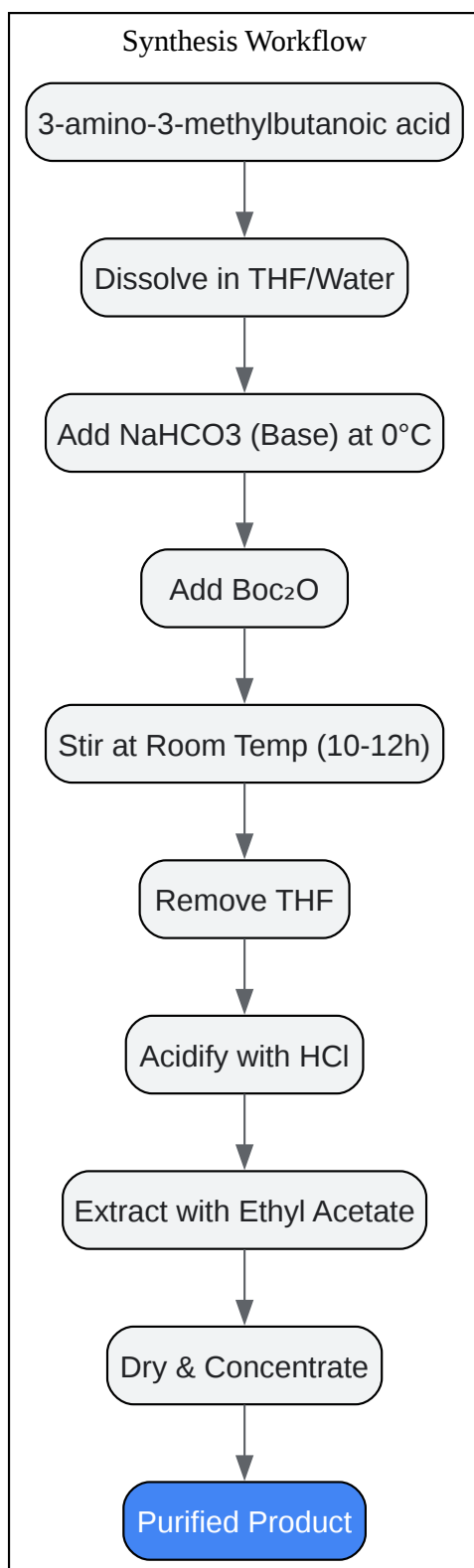
- 3-amino-3-methylbutanoic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
- Tetrahydrofuran (THF)
- Water

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO_4) solution

Procedure:

- Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 equivalent) in a 1:1 mixture of THF and water.
- Basification: Add sodium bicarbonate (3.0 equivalents) to the solution at 0 °C to create a basic environment.
- Boc Protection: Add di-tert-butyl dicarbonate (1.0 equivalent) to the cooled solution.
- Reaction: Allow the mixture to stir at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, remove the THF under reduced pressure (rotary evaporation).
 - Dilute the remaining aqueous solution with water.
 - Wash the aqueous phase with a non-polar solvent like pentane or diethyl ether to remove unreacted Boc_2O and other non-polar impurities.
 - Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a cold solution of dilute HCl or potassium hydrogen sulfate.^[4] This will protonate the carboxylic acid, causing the product to become less water-soluble.
 - Extract the product from the acidified aqueous layer with ethyl acetate (3 times).
- Isolation:

- Combine the organic extracts.
- Wash the combined organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The resulting solid, **3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid**, can be further purified by recrystallization if necessary.



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Caption: General workflow for the synthesis of N-Boc-3-amino-3-methylbutanoic acid.

Applications in Research and Drug Development

The primary application of **3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid** is as a specialized building block in organic synthesis, particularly in the construction of peptides and peptidomimetics.^[1]

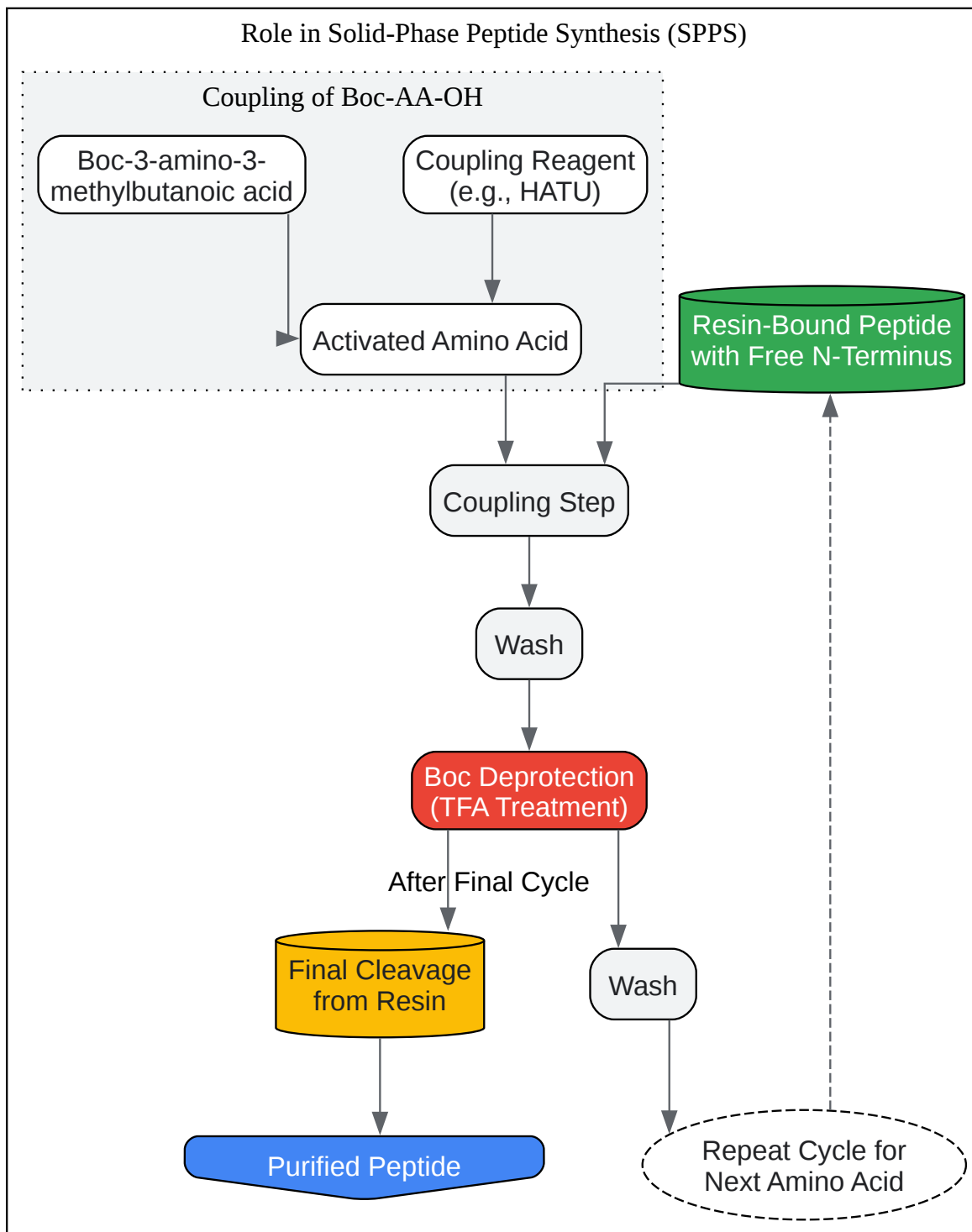
- **Peptide Synthesis:** It serves as a protected amino acid derivative for incorporation into peptide chains. The gem-dimethyl group on the β -carbon introduces conformational constraints, which can be desirable in designing peptides with specific secondary structures or enhanced stability against enzymatic degradation. Its use is central to Solid-Phase Peptide Synthesis (SPPS), where it can be coupled to a growing peptide chain anchored to a solid support.^[1]
- **Drug Development:** The unique structure of this compound makes it a valuable component in the design of novel bioactive molecules and therapeutic agents.^[1] By incorporating this moiety, medicinal chemists can explore new chemical space and potentially enhance the pharmacological properties of a drug candidate, such as its binding affinity, selectivity, or metabolic stability.

Role in Solid-Phase Peptide Synthesis (SPPS)

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is well-suited for Boc-based Solid-Phase Peptide Synthesis. The general cycle of SPPS involves the sequential addition of protected amino acids to a resin-bound peptide chain.

The key steps where this compound is utilized are:

- **Activation:** The carboxylic acid group of **3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid** is activated using a coupling reagent (e.g., DCC, HBTU, HATU).
- **Coupling:** The activated amino acid is then coupled to the free N-terminus of the peptide chain that is anchored to the solid support resin.
- **Deprotection:** After coupling, the Boc protecting group from the newly added amino acid is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a new free amino group, ready for the next coupling cycle.



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